N-[2-(3,5-dimethylphenoxy)ethyl]-2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}benzamide
Overview
Description
N-[2-(3,5-dimethylphenoxy)ethyl]-2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}benzamide is an organic compound characterized by its complex structure, which includes multiple aromatic rings and ether linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,5-dimethylphenoxy)ethyl]-2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}benzamide typically involves multiple steps:
Formation of the Phenoxyethyl Intermediate: The initial step involves the reaction of 3,5-dimethylphenol with ethylene oxide under basic conditions to form 2-(3,5-dimethylphenoxy)ethanol.
Formation of the Benzamide Intermediate: The next step involves the reaction of 2-isopropyl-5-methylphenol with formaldehyde and hydrogen chloride to form 2-(2-isopropyl-5-methylphenoxy)methyl chloride.
Coupling Reaction: The final step involves the coupling of the two intermediates in the presence of a base such as sodium hydride to form this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,5-dimethylphenoxy)ethyl]-2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized using strong oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-[2-(3,5-dimethylphenoxy)ethyl]-2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(3,5-dimethylphenoxy)ethyl]-2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}benzamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3,5-dimethylphenoxy)ethyl]-2-[(2-isopropylphenoxy)methyl]benzamide
- N-[2-(3,5-dimethylphenoxy)ethyl]-2-[(2-methylphenoxy)methyl]benzamide
- N-[2-(3,5-dimethylphenoxy)ethyl]-2-[(2-ethylphenoxy)methyl]benzamide
Uniqueness
N-[2-(3,5-dimethylphenoxy)ethyl]-2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}benzamide is unique due to its specific substitution pattern on the aromatic rings, which can influence its chemical reactivity and biological activity. The presence of both dimethyl and isopropyl groups provides a distinct steric and electronic environment, potentially leading to unique interactions with molecular targets.
Properties
IUPAC Name |
N-[2-(3,5-dimethylphenoxy)ethyl]-2-[(5-methyl-2-propan-2-ylphenoxy)methyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33NO3/c1-19(2)25-11-10-20(3)17-27(25)32-18-23-8-6-7-9-26(23)28(30)29-12-13-31-24-15-21(4)14-22(5)16-24/h6-11,14-17,19H,12-13,18H2,1-5H3,(H,29,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTQIHFFXHJLRDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC2=CC=CC=C2C(=O)NCCOC3=CC(=CC(=C3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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